(2S,4S)-4-(2-Allylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-4-(2-Allylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrrolidine ring substituted with an allylphenoxy group and a tert-butoxycarbonyl group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-(2-Allylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Claisen rearrangement of allyl phenyl ether to introduce the allyl group onto the phenoxy ring . This is followed by the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl group and subsequent carboxylation to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-(2-Allylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or OXONE can be used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing carboxylic acids to alcohols.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for aromatic substitution reactions.
Major Products
Epoxides: Formed from the oxidation of the allyl group.
Alcohols: Formed from the reduction of the carboxylic acid group.
Substituted Phenoxy Compounds: Formed from nucleophilic aromatic substitution reactions.
Scientific Research Applications
(2S,4S)-4-(2-Allylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4S)-4-(2-Allylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The allylphenoxy group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-(2-Allylphenoxy)-2-pyrrolidinecarboxylic acid: Lacks the tert-butoxycarbonyl group, making it less stable.
(2S,4S)-4-(2-Phenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid: Lacks the allyl group, reducing its reactivity in certain reactions.
Uniqueness
(2S,4S)-4-(2-Allylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is unique due to the presence of both the allylphenoxy and tert-butoxycarbonyl groups. This combination provides a balance of reactivity and stability, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-prop-2-enylphenoxy)pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5/c1-5-8-13-9-6-7-10-16(13)24-14-11-15(17(21)22)20(12-14)18(23)25-19(2,3)4/h5-7,9-10,14-15H,1,8,11-12H2,2-4H3,(H,21,22)/t14-,15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWBHMZSAODRNW-GJZGRUSLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC=C2CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501112360 | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-[2-(2-propen-1-yl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501112360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354484-95-9 | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-[2-(2-propen-1-yl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354484-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-[2-(2-propen-1-yl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501112360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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